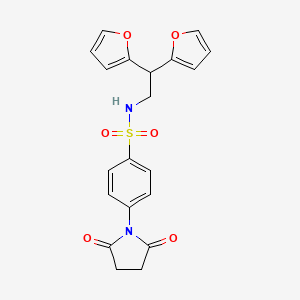

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyrrolidinone, and benzenesulfonamide moieties

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c23-19-9-10-20(24)22(19)14-5-7-15(8-6-14)29(25,26)21-13-16(17-3-1-11-27-17)18-4-2-12-28-18/h1-8,11-12,16,21H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFUEMYPANNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl ethylamine, followed by its reaction with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride under controlled conditions. Common reagents used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the sulfonamide group would yield amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that combines a benzenesulfonamide moiety with furan and pyrrolidine derivatives. This unique structure suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

- Benzenesulfonamide Group : Known for its antibacterial and anticancer properties.

- Furan Rings : These may enhance the compound's interaction with biological targets.

- Pyrrolidine Core : This component is associated with various pharmacological effects.

Biological Activity

Research indicates that compounds with a benzenesulfonamide backbone exhibit notable biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antibacterial and Anticancer Properties

Similar compounds have shown significant antibacterial and anticancer effects. For instance, sulfonamide derivatives have been studied for their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models, indicating cardiovascular effects that could be relevant to this compound as well .

Molecular Docking Studies

Molecular docking simulations provide insights into how this compound interacts with various biological targets. Such studies typically assess binding affinities and modes of interaction with proteins involved in disease pathways. Preliminary docking studies suggest that the compound may interact with calcium channels and other receptors relevant to cardiovascular health.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(4-methylphenyl)-benzenesulfonamide | Sulfonamide group with aromatic amine | Antibacterial |

| N-(4-chlorophenyl)-4-(1H-pyrrole-2-carboxamido)benzenesulfonamide | Sulfonamide linked to pyrrole | Anticancer |

| 4-(3-chloroanilino)-N,N-diethyl-benzenesulfonamide | Sulfonamide with aniline derivative | Antimicrobial |

The unique combination of furan rings and a pyrrolidine core within the sulfonamide framework of this compound may enhance its biological activity compared to simpler analogs by enabling diverse interactions with biological targets.

Perfusion Pressure Studies

A study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure over time. The experimental design included:

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

The findings suggest that these compounds can influence cardiovascular parameters through interactions with biomolecules involved in calcium channel modulation .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models such as ADME/PK and SwissADME have been employed to predict absorption, distribution, metabolism, and excretion properties .

Q & A

Q. What are the key synthetic challenges and optimized reaction conditions for preparing N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide?

The synthesis involves multi-step reactions, including:

- Furan functionalization : Selective coupling of furan rings to the ethyl backbone, requiring catalysts like Pd(0) or Cu(I) to avoid over-substitution .

- Sulfonamide formation : Reaction of intermediates (e.g., 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride) with amines under controlled pH (7–9) to prevent hydrolysis .

- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to isolate the product from side reactions like incomplete furan alkylation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR to verify furan ring substitution patterns (δ 6.2–7.4 ppm for furan protons) and sulfonamide linkage (δ 2.8–3.5 ppm for ethyl protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~485.14) and detect impurities from incomplete reactions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets like enzymes or receptors .

- Molecular docking : Simulate binding to active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) by modifying the dioxopyrrolidinyl group’s steric/electronic profile .

- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on furan rings) .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

- SAR studies : Compare analogs (e.g., pyrazole- or indole-substituted sulfonamides) to identify critical functional groups. For example, replacing furan with thiophene may alter metabolic stability .

- Kinetic assays : Measure inhibition constants () for target enzymes to distinguish direct activity from off-target effects .

- Metabolic profiling : Use LC-MS to track degradation pathways (e.g., oxidation of furan rings) that reduce efficacy .

Q. How can reaction conditions be optimized to improve yield and selectivity in scale-up synthesis?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict temperature control (<60°C) to avoid decomposition .

- Catalyst tuning : PdCl(PPh) improves coupling efficiency for furan-ethyl intermediates compared to cheaper Cu catalysts, which risk side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect key intermediates and terminate reactions at optimal conversion points .

Methodological Challenges

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. The dioxopyrrolidinyl group is prone to hydrolysis at low pH .

- Light/oxygen sensitivity : Store under inert gas (N) and amber glass to prevent furan ring oxidation .

- Thermal analysis : DSC/TGA to determine decomposition temperature (>150°C) and inform storage conditions .

Q. How do structural analogs compare in terms of reactivity and selectivity?

| Analog | Key Feature | Unique Reactivity |

|---|---|---|

| Pyrazole-substituted sulfonamide | N-heterocyclic core | Higher metabolic stability but reduced solubility |

| Indole-substituted sulfonamide | Aromatic π-system | Enhanced target affinity but increased toxicity |

| Thiophene-substituted sulfonamide | Sulfur heteroatom | Improved redox stability but synthetic complexity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.